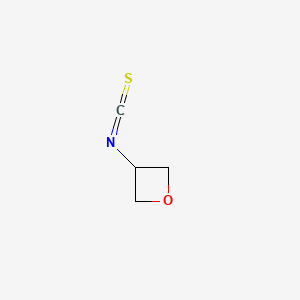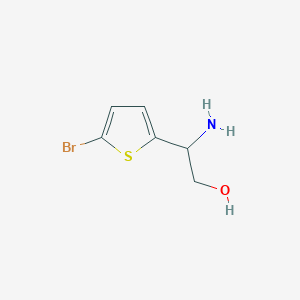
7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound belonging to the benzoxazepine class This compound is characterized by a bromine atom attached to the seventh position of the benzoxazepine ring, along with two methyl groups at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the methyl groups or the benzoxazepine ring.
Reduction: Reduction reactions may target the bromine atom or other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Products may include oxidized derivatives of the benzoxazepine ring.
Reduction: Reduced forms of the compound, potentially with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It may be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability.
Biology and Medicine:
Pharmacology: Research is ongoing into its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other cellular processes.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
- 7-Chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 7-Iodo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, iodine) can significantly affect the compound’s reactivity and biological activity. Bromine, being less electronegative than chlorine but more than iodine, provides a balance between reactivity and stability.
- Methyl Groups: The two methyl groups at the second position contribute to the compound’s steric properties, influencing its interaction with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
7-bromo-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)14-11/h3-5,13H,6-7H2,1-2H3 |
Clave InChI |
VGAQLRHZGGIQHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC2=C(O1)C=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)

![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)


![(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13529382.png)

![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
